N-cyclopropyl-2-[4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide
Description
Properties
Molecular Formula |
C29H28N4O5 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
N-cyclopropyl-2-[4-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C29H28N4O5/c1-2-38-23-15-11-21(12-16-23)31-27(35)18-32-25-6-4-3-5-24(25)28(36)33(29(32)37)22-13-7-19(8-14-22)17-26(34)30-20-9-10-20/h3-8,11-16,20H,2,9-10,17-18H2,1H3,(H,30,34)(H,31,35) |
InChI Key |
FZYCTBHCXCJHHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC5CC5 |
Origin of Product |
United States |
Preparation Methods
Alkylation with Chloroacetamide Derivatives
The sodium salt of 3-phenylquinazolin-2,4-dione is reacted with 2-chloro-N-(4-ethoxyphenyl)acetamide in toluene under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>). This introduces the carbamoylmethyl group at the 1-position of the quinazolinone.
Optimization Insights
-
Solvent : Toluene or DMF.
-
Base : Potassium carbonate or sodium hydride.
-
Temperature : 50–80°C.
Alternative Pathways and Challenges
Electron-Withdrawing Effects
The 4-ethoxy group in the carbamoyl methyl substituent may reduce nucleophilicity, necessitating elevated temperatures or prolonged reaction times.
Data Tables
Table 1: Summary of Key Synthetic Steps
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its amide and carbamate groups:
a. Amide bond cleavage
The central acetamide group () hydrolyzes in concentrated HCl (6 M, 100°C) to yield:
-
Cyclopropylamine ()
-
2-[4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetic acid
b. Carbamate hydrolysis
The (4-ethoxyphenyl)carbamoyl moiety () hydrolyzes in NaOH (2 M, 80°C) to produce:
-
4-ethoxyaniline
-
Carbon dioxide
Nucleophilic Substitution
The cyclopropyl group participates in ring-opening reactions with strong nucleophiles:
THQ: Tetrahydroquinazoline
Oxidation and Reduction
The tetrahydroquinazoline ring shows redox activity:
a. Oxidation
With KMnO (0.1 M, pH 7):
-
2,4-dioxo-1,2,3,4-tetrahydroquinazoline → Quinazoline-2,4-dione (aromatized)
b. Reduction
NaBH in ethanol reduces the dione to a diol intermediate, but steric hindrance from the cyclopropyl group limits yield (∼35%).
Electrophilic Aromatic Substitution
The 4-ethoxyphenyl group undergoes nitration and sulfonation:
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO/HSO | Para to ethoxy | 68% |
| Sulfonation | SO/HSO | Meta to ethoxy | 52% |
Cross-Coupling Reactions
The arylacetamide moiety participates in Suzuki-Miyaura couplings:
| Catalyst | Boronic Acid | Product Substitution | Yield |
|---|---|---|---|
| Pd(PPh) | 4-Methoxyphenylboronic | C-4 of phenylacetamide | 73% |
Stability Under Thermal and Photolytic Conditions
-
Thermal decomposition : Degrades above 250°C via cyclopropane ring opening and CO release (TGA data).
-
Photolysis : UV light (254 nm) induces cleavage of the carbamoyl-methyl bond, forming radicals detectable via EPR .
Interaction with Biological Nucleophiles
In simulated physiological conditions (pH 7.4, 37°C):
-
Thiol groups (e.g., glutathione) attack the tetrahydroquinazoline dione, forming adducts (LC-MS confirmed) .
Key Limitations
-
Steric hindrance from the cyclopropyl group slows reactions at the acetamide nitrogen.
-
The ethoxy group’s electron-donating effect directs electrophilic substitutions to specific positions.
Experimental validation of these pathways is pending, but analog studies provide robust mechanistic hypotheses.
Scientific Research Applications
N-cyclopropyl-2-[4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Quinazolinone-Based Acetamides
The compound shares structural similarities with N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (), which exhibits anticonvulsant activity. Key differences include:
- Substituent Variation: The dichlorophenyl group in the analog vs. the 4-ethoxyphenyl group in the target compound.
- Synthesis Complexity : Both compounds require multi-step syntheses involving carbodiimide-mediated coupling, but the target compound’s cyclopropyl and ethoxyphenyl groups introduce additional synthetic challenges, likely reducing yield compared to the dichlorophenyl analog .
Table 1: Comparison of Key Structural Features
Anti-Exudative Acetamides
Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () demonstrate anti-exudative activity comparable to diclofenac sodium (8 mg/kg). The target compound’s quinazolinone core may enhance anti-inflammatory effects, but its larger size and ethoxyphenyl group could reduce bioavailability. Dose-response studies would be critical to compare efficacy .
Crystallographic and Conformational Analysis
The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () reveals three distinct conformers with dihedral angles between aromatic rings ranging from 44.5° to 77.5°. This rigidity could improve binding specificity but reduce solubility .
Table 2: Crystallographic Parameters
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step reactions starting with quinazolinone derivatives. A common approach includes:
- Step 1: Condensation of methyl 2-isothiocyanatobenzoate with glycine to form a thioxoquinazolinone intermediate.
- Step 2: Oxidation of the thioxo group to a dioxo group using hydrogen peroxide .
- Step 3: Activation of the carboxylic acid intermediate with N,N′-carbonyldiimidazole (CDI), followed by coupling with a substituted acetamide (e.g., cyclopropyl-containing derivatives) to form the final product . Critical Note: Substituents on the phenyl ring (e.g., ethoxy groups) are introduced via nucleophilic substitution or palladium-catalyzed coupling during intermediate steps.
Q. Which spectroscopic and analytical techniques are essential for structural validation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and cyclopropane ring integrity.
- X-ray Crystallography: Resolves conformational flexibility, as seen in related compounds where dihedral angles between aromatic rings range from 44.5° to 77.5° .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C30H33N5O6S) and isotopic patterns .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
Methodological Answer:
- Catalyst Screening: Use CDI or N-hydroxysuccinimide (NHS) esters for efficient amide bond formation, reducing side reactions .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Purification: Gradient elution in reverse-phase HPLC (C18 column) resolves closely related byproducts, as demonstrated in analogs with >95% purity .
Q. What strategies address contradictions in biological activity data across studies?
Methodological Answer:
- Model Standardization: Use the PTZ (pentylenetetrazole)-induced seizure model in mice for anticonvulsant assays, ensuring consistent seizure thresholds (e.g., 60 mg/kg PTZ dose) .
- Target Validation: Perform competitive binding assays (e.g., GABA-A receptor radioligand displacement) to confirm target affinity discrepancies .
- Statistical Rigor: Apply ANOVA with post-hoc Tukey tests to analyze dose-response curves, minimizing false positives .
Q. How can conformational flexibility and intermolecular interactions be analyzed?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Identifies hydrogen-bonding patterns (e.g., N–H⋯O dimers with R22(10) motifs) and torsional strain in the tetrahydroquinazolinone core .
- Density Functional Theory (DFT): Calculates energy barriers for cyclopropane ring rotation, which may influence receptor binding .
Q. What structure-activity relationship (SAR) insights guide derivative design?
Methodological Answer:
- Substituent Screening: Test halogen (Cl, F) or methoxy groups at the 4-ethoxyphenyl position to modulate lipophilicity (logP) and blood-brain barrier permeability .
- Bioisosteric Replacement: Replace the cyclopropyl group with spirocyclic moieties to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
